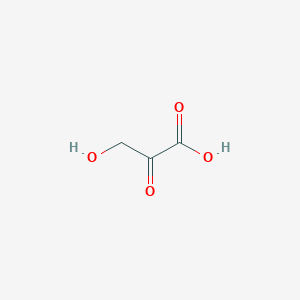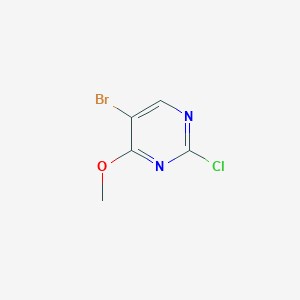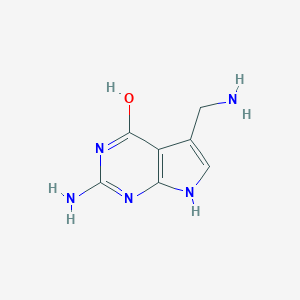
Linoleic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
油酸钠,也称为亚油酸钠,是亚油酸的钠盐,亚油酸是一种多不饱和 ω-6 脂肪酸。它通常存在于葵花籽油等植物油中,以其优异的热稳定性和生物降解性而闻名。油酸钠广泛应用于各种工业应用中,包括作为表面活性剂、乳化剂和化学成核剂。
作用机制
油酸钠通过多种机制发挥作用:
表面活性剂特性: 它降低表面张力,使不同物质更好地混合和乳化。
成核剂: 通过提供成核位点促进结晶,改善聚合物的热和机械性能.
生物活性: 它与细胞膜相互作用,影响膜流动性和信号通路。
类似化合物:
油酸钠: 另一种脂肪酸的钠盐,但来源于油酸,一种 ω-9 脂肪酸。
硬脂酸钠: 硬脂酸的钠盐,一种饱和脂肪酸。
比较:
热稳定性: 与油酸钠和硬脂酸钠相比,油酸钠具有更好的热稳定性。
生物降解性: 这三种化合物都是可生物降解的,但油酸钠来源于多不饱和脂肪酸,使其更容易氧化。
应用: 油酸钠更适合用作成核剂,而油酸钠和硬脂酸钠通常用作不同配方的表面活性剂和乳化剂。
生化分析
Biochemical Properties
Sodium linoleate interacts with various enzymes and proteins. For instance, Arachidonate 15 Lipoxygenase (15-LO) metabolizes linoleic acid, forming 9- and 13-hydroxyoctadecadienoic acid (HODE) . These interactions are crucial for the regulation of various biochemical reactions.
Cellular Effects
Sodium linoleate has been shown to influence cell function. For example, it has been used as a chemical nucleating agent to improve the crystallization behavior of materials during melting extrusion processing . This suggests that sodium linoleate can influence cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of sodium linoleate involves its interaction with biomolecules and its impact on gene expression. For instance, it can promote the crystallization behavior of materials through an S N 2 reaction . This indicates that sodium linoleate can exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium linoleate can change over time. For example, it has been observed that the autoxidation of sodium linoleate in protein solutions occurs with a considerable change in oxygen uptake over time .
Metabolic Pathways
Sodium linoleate is involved in linoleic acid metabolism, a critical metabolic pathway . It interacts with enzymes such as 15-LO and can influence metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that sodium linoleate can be used as a nucleating agent to improve the properties of certain composites .
准备方法
合成路线和反应条件: 油酸钠可以通过用氢氧化钠中和亚油酸来合成。该反应通常包括将亚油酸溶解在合适的溶剂(如乙醇)中,然后加入氢氧化钠水溶液。将混合物搅拌至反应完成,生成油酸钠和水。
工业生产方法: 在工业环境中,油酸钠是通过类似的中和过程,但在更大规模上生产的。优化反应条件以确保高产率和纯度。然后通过过滤和干燥工艺纯化产品,以获得适用于各种应用的高质量油酸钠。
化学反应分析
反应类型: 油酸钠会发生几种类型的化学反应,包括:
氧化: 油酸钠可以被氧化形成氢过氧化物和其他氧化产物。
还原: 它可以被还原形成饱和脂肪酸盐。
取代: 油酸钠可以参与取代反应,其中钠离子被其他阳离子取代。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和氧气。该反应通常在升高的温度下进行。
还原: 在受控条件下使用氢气或金属氢化物等还原剂。
取代: 各种金属盐可用于替代油酸钠中的钠离子。
主要形成的产物:
氧化: 氢过氧化物、醛和酮。
还原: 饱和脂肪酸盐。
取代: 金属亚油酸盐,取决于取代的阳离子。
科学研究应用
油酸钠在科学研究中有着广泛的应用,包括:
化学: 用作化学反应和配方中的表面活性剂和乳化剂。
生物学: 研究其在细胞膜结构和功能中的作用。
医学: 研究其潜在的抗炎和抗氧化特性。
相似化合物的比较
Sodium Oleate: Another sodium salt of a fatty acid, but derived from oleic acid, an omega-9 fatty acid.
Sodium Stearate: A sodium salt of stearic acid, a saturated fatty acid.
Comparison:
Thermal Stability: Sodium linolate has better thermal stability compared to sodium oleate and sodium stearate.
Biodegradability: All three compounds are biodegradable, but sodium linolate is derived from a polyunsaturated fatty acid, making it more susceptible to oxidation.
Applications: Sodium linolate is preferred as a nucleating agent, while sodium oleate and sodium stearate are commonly used as surfactants and emulsifiers in different formulations.
属性
CAS 编号 |
822-17-3 |
|---|---|
分子式 |
C18H32O2.Na C18H32NaO2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
sodium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-; |
InChI 键 |
XDGBPYHYBRCREM-NBTZWHCOSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na] |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
822-17-3 |
Pictograms |
Irritant |
同义词 |
Telfairic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium linoleate exert its antitumor activity?
A1: Research suggests that sodium linoleate displays cytotoxicity against tumor cells. In a study using Ehrlich ascites tumor (EAT) cells, sodium linoleate demonstrated significant antitumor activity in vitro and in vivo, increasing the median survival time of treated mice and preventing tumor growth in a significant percentage of the treated group []. While the precise mechanism remains to be fully elucidated, the findings suggest a potential role for sodium linoleate in cancer therapy.
Q2: Does sodium linoleate influence hormonal responses in kidney cells?
A2: Studies on LLC-PK1L cells, a kidney-derived cell line, have shown that growing these cells in a defined medium supplemented with sodium linoleate, along with other nutrients and hormones, leads to a significant increase in the number of vasopressin receptors []. This suggests a potential role of sodium linoleate in regulating hormonal responsiveness in kidney cells.
Q3: Can sodium linoleate impact brain tissue?
A3: Research indicates that sodium linoleate, along with other polyunsaturated fatty acids, can induce edema in rat brain cortex slices []. This effect was specific to polyunsaturated fatty acids, as saturated fatty acids did not elicit the same response. This highlights a potential role of sodium linoleate in influencing brain tissue physiology.
Q4: What is the molecular formula and weight of sodium linoleate?
A4: The molecular formula of sodium linoleate is C18H31NaO2, and its molecular weight is 302.41 g/mol.
Q5: Is there spectroscopic data available for sodium linoleate?
A5: While specific spectroscopic data for sodium linoleate was not provided in the provided research abstracts, techniques such as infrared spectroscopy (FTIR) have been employed to study the surface interactions of sodium linoleate with minerals like calcite []. Additionally, UV-Vis spectroscopy has been used to investigate the stability of linoleic acid-protected gold nanoparticles synthesized using sodium linoleate [].
Q6: How does the presence of Tween 20 affect the oxidative stability of sodium linoleate?
A7: Studies revealed that the oxidative stability of sodium linoleate was slightly reduced in the presence of Tween 20 []. This suggests that the presence of Tween 20 may influence the oxidation process of sodium linoleate in aqueous solutions.
Q7: Can sodium linoleate act as a nucleating agent in composite materials?
A8: Research has explored the use of sodium linoleate as a nucleating agent to enhance the properties of polybutylene adipate terephthalate (PBAT)/CaCO3 composites []. This highlights the potential for sodium linoleate to modify the characteristics of polymer composites.
Q8: Have computational methods been applied to study sodium linoleate?
A9: While specific details on computational studies were not provided in the abstracts, molecular docking simulations were employed to investigate the binding interactions of benzothiazole-based thiazolidinones, which exhibited anti-inflammatory activity through lipoxygenase inhibition, with the enzyme's active site []. Similar computational approaches could be applied to study sodium linoleate.
Q9: How does the degree of unsaturation in fatty acids affect their interaction with pneumococci?
A10: Research on the bactericidal activity of unsaturated fatty acid soaps indicated that the intensity of their action on pneumococci is directly proportional to the degree of unsaturation []. Sodium linoleate and linolenate, possessing two and three double bonds respectively, exhibited more potent bactericidal activity compared to sodium oleate, which has one double bond.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


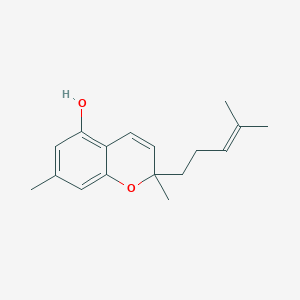

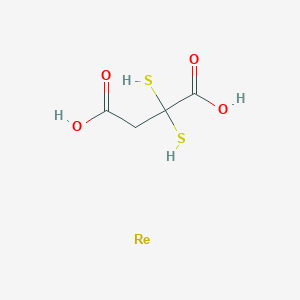
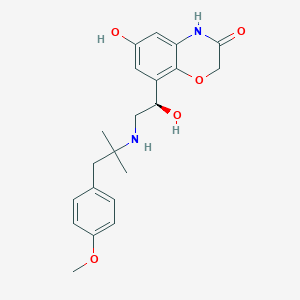
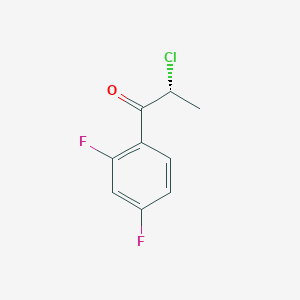

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)




